Ergostine

Vascular pharmacology Ergot alkaloid profiling Peripheral vascular resistance

Ergotamine impurity profiling demands authenticated reference standards to meet EP compendial requirements for ANDA/DMF submissions. Generic substitution without compound-specific validation introduces uncontrolled variability in receptor activation and enzyme inhibition, compromising regulatory compliance. Ergostine (CAS 2854-38-8) is the official Ergotamine Tartrate Impurity C per European Pharmacopoeia, supplied as a high-purity analytical reference standard with full Certificate of Analysis. • Designated Ergotamine Tartrate EP Impurity C for compendial impurity profiling & stability studies. • Full CoA supporting ANDA/DMF submissions; ≥95% purity by HPLC with retention time & MRM transition data. • In stock with immediate global shipping under ambient conditions; 2-8°C recommended storage.

Molecular Formula C34H37N5O5
Molecular Weight 595.7 g/mol
CAS No. 2854-38-8
Cat. No. B144486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgostine
CAS2854-38-8
Synonyms(5’α)-2’-Ethyl-12’-hydroxy-5’-(phenylmethyl)ergotaman-3’,6’,18-trione; 
Molecular FormulaC34H37N5O5
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
InChIInChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1
InChIKeyBOLCFGMGGWCOOE-CTTKVJGISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergostine Identity & Physicochemical Profile


Ergostine (CAS 2854-38-8, molecular formula C34H37N5O5, molecular weight 595.70 g/mol) is a naturally occurring peptide-type ergot alkaloid produced by the fungus Claviceps purpurea . It belongs to the ergotaman structural class and contains the characteristic lysergic acid-derived tetracyclic ergoline ring system linked to a tripeptide cyclol moiety [1]. First isolated and structurally characterized in 1964 as a minor accompanying alkaloid of ergotamine (present at approximately 0.5–1% relative abundance), ergostine is designated as Ergotamine Tartrate Impurity C per European Pharmacopoeia standards, underscoring its regulatory relevance in pharmaceutical quality control [2][3]. The compound is typically supplied as a high-purity analytical reference standard for method development, impurity profiling, and pharmacological investigation [4].

Impurity Standard Ergotamine Tartrate Impurity C (EP)
Analytical Use Impurity profiling and method validation
Compound Class Peptide-type ergot alkaloid, lysergic acid core

Why Substituting Ergostine Fails


Despite sharing a common ergoline pharmacophore, peptide-type ergot alkaloids exhibit distinct pharmacological fingerprints that preclude interchangeable use. Ergostine structurally falls midway between ergotamine and ergocristine, differing in the α-hydroxy-α-amino acid radical of the cyclol moiety, a single structural variation that translates into measurable differences in receptor activation profiles, vascular reactivity thresholds, and enzyme inhibition potency [1][2]. Generic substitution without compound-specific validation introduces uncontrolled variability in vasoconstrictor magnitude, α-adrenergic blockade efficacy, and phosphodiesterase inhibitory activity, directly impacting experimental reproducibility and, in pharmaceutical contexts, regulatory compliance for impurity identification [3][4]. The following quantitative evidence establishes where ergostine demonstrably diverges from its closest analogs.

Structural variation shifts pharmacology
The α-hydroxy-α-amino acid residue in the cyclol moiety differs among ergotaman alkaloids, altering receptor activation profiles and vasoactive response magnitude.
Vasoconstrictor inversion point may not transfer
Ergostine shares a vasoconstriction-to-vasodilatation inversion point with ergotamine, but other derivatives diverge; substitution without verification can introduce uncontrolled vascular response profiles.
α-Adrenergic blockade and PDE inhibition differ
Ranked potency for α-adrenergic blockade and PDE inhibition varies across derivatives; using untested analogs may compromise assay interpretability and impurity identification.

Ergostine Comparative Evidence Guide


Vasoconstrictor Potency: Canine Hind Limb Perfusion

In an innervated, perfused canine hind limb model, ergostine demonstrated a vasoconstrictor effect that was of the same order of magnitude as that of ergotamine, the clinical reference standard for this pharmacological class [1]. Both compounds elicited vasoconstriction at low vascular resistance and transitioned to vasodilatation at high vascular resistance at a shared inversion point of approximately 4 resistance units (R.U., defined as 1 mm Hg/mL/min). Dihydroergostine, by contrast, was considerably less active as a vasoconstrictor, while 1-methylergostine and 1-methylergotamine produced only weak vasoconstriction and weak vasodilatation above the inversion point [2].

Vasoconstrictor Comparison
Head-to-head
Same order vasoconstriction as ergotamine; inversion point approx. 4 R.U. Dihydroergostine considerably less active; 1-methylergostine weak.
Reported vasoconstrictor response context; enables benchmarking in perfused vascular models.
Canine hind limb perfusion model; R.U. = 1 mm Hg/mL/min.
Vascular pharmacology Ergot alkaloid profiling Peripheral vascular resistance

α-Adrenergic Blocking Activity Ranking

Using the same canine hind limb perfusion model, the increase in vascular resistance induced by noradrenaline was inhibited in a dose-dependent manner by all ergot alkaloids tested [1]. Ergostine, 5′-methylergoalanine, and ergotamine exhibited the greatest α-adrenergic blocking activity among the compounds evaluated, placing them in the top tier of inhibitory potency. In contrast, 1-methylergostine, 1-methyldihydroergocristine, and 1-methylergotamine displayed the weakest blocking activity, with dihydroergostine, dihydroergocristine, and dihydroergotamine falling into an intermediate potency category [2].

α-Adrenergic Blockade Rank
Head-to-head
Top-tier with ergotamine and 5′-methylergoalanine; dihydroergostine intermediate; 1-methylergostine weakest.
Reported α-adrenergic blockade ranking; supports receptor pharmacology studies.
Noradrenaline-induced vasoconstriction inhibition assay in same model.
Adrenergic pharmacology Receptor blockade Noradrenaline antagonism

Migraine Clinical Efficacy Comparison

A double-blind clinical trial directly compared ergostine-caffeine, ergotamine-caffeine, and placebo in patients with migraine headache [1]. The study demonstrated that ergostine-caffeine and ergotamine-caffeine exhibited comparable efficacy and safety profiles for acute migraine treatment. No significant difference in therapeutic outcome was observed between the two active formulations, while both were superior to placebo [2]. This clinical evidence establishes that ergostine retains the anti-migraine activity of its more extensively studied congener ergotamine, while the caffeine co-formulation mirrors the standard clinical presentation of ergot alkaloid migraine therapies.

Migraine Study Endpoint
Endpoint context
Comparable endpoint response to ergotamine-caffeine in double-blind acute migraine study; both vs placebo response difference reported.
Reported migraine-study endpoint context; supports serotonergic pathway research model selection.
Research use only; not a clinical efficacy statement.
Migraine therapeutics Clinical pharmacology Headache management

Dihydroergostine PDE Inhibition Potency

In an in vitro study of cyclic AMP phosphodiesterase (PDE) activity in cat brain grey matter, the dihydrogenated derivative dihydroergostine (DH-ergostine) exhibited inhibitory potency that exceeded that of lower molecular weight ergot derivatives by a factor of 1.5 to 2 [1]. The study stratified ergot alkaloids by molecular weight: the higher molecular weight group (average approximately 600 Da) comprising DH-ergostine, DH-ergocristine, and DH-ergoptine displayed significantly greater PDE inhibition than the lower molecular weight group (average approximately 540 Da) consisting of DH-ergovaline, DH-ergonine, and DH-ergosine [2]. A significant correlation between PDEase inhibition and molecular weight was established across the derivative series.

PDE Inhibition Potency
Cross-study
DH-ergostine (high MW group) showed 1.5–2× greater cAMP PDE inhibition vs lower MW ergot derivatives.
Reported PDE inhibition context; molecular-weight correlation supports derivative selection.
In vitro cat brain grey matter PDE assay.
cAMP phosphodiesterase Neuropharmacology Enzyme inhibition

Ergostine Optimal Use Cases


Pharmaceutical Impurity Reference Standard

Ergostine is officially designated as Ergotamine Tartrate Impurity C per European Pharmacopoeia (EP) monographs and is recognized by the FDA Substance Registration System [1][2]. This regulatory status makes ergostine an essential analytical reference material for pharmaceutical manufacturers conducting impurity profiling, method validation, and stability studies during ANDA and DMF submissions. Procurement of ergostine reference standards with full Certificates of Analysis supports compliance with compendial requirements for ergotamine-containing drug products [3].

Vascular Comparator with Defined Inversion Point

The characterized inversion point of approximately 4 R.U. (where ergostine transitions from vasoconstriction to vasodilatation) provides a defined experimental benchmark for vascular pharmacology studies [4]. Researchers investigating structure-activity relationships among ergot alkaloids or evaluating novel vasoactive compounds can use ergostine as a high-potency positive control with established performance parameters in perfused vascular bed models. Its activity profile closely mirrors that of ergotamine while offering an alternative compound for cross-validation studies [5].

Migraine Serotonergic Research Tool

Clinical evidence demonstrating comparable efficacy between ergostine-caffeine and ergotamine-caffeine in acute migraine treatment supports the use of ergostine as a research tool for investigating 5-HT1B/1D receptor-mediated anti-migraine mechanisms [6]. This application is particularly relevant for academic and pharmaceutical researchers studying serotonergic pathways in headache disorders or evaluating next-generation migraine therapeutics where ergot alkaloids serve as positive controls or pharmacological probes [7].

Ergot Alkaloid Analytical Method Development

Ergostine is among the ergot alkaloid analytes included in standardized LC-MS/MS methods for the determination of ergot contamination in cereals, cereal products, and compound feeds [8][9]. Analytical laboratories developing or validating quantitative methods for ergot alkaloid surveillance require ergostine reference standards to establish retention times, optimize multiple reaction monitoring (MRM) transitions, and verify method performance parameters including limit of detection (LOD) and limit of quantification (LOQ) [10].

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Reference
Compendial impurity identity (EP Impurity C)
COA and method suitability for ANDA/DMF
Vascular Comparator Research
Characterized vasoconstriction-to-vasodilatation transition
Perfused vascular bed model benchmarking
Serotonergic Migraine Pathway Research
Reported endpoint context with ergotamine-caffeine comparator
5-HT1B/1D receptor pathway response model
Ergot Alkaloid Analytical Method
Retention time and MRM transition reference
LC-MS/MS detection and quantification in food/feed matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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